trans-2-(4-Dimethylaminophenyl)cyclopentanol
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Overview
Description
trans-2-(4-Dimethylaminophenyl)cyclopentanol: is an organic compound with the molecular formula C₁₃H₁₉NO It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-dimethylaminophenyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Dimethylaminophenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-dimethylaminobenzaldehyde.
Reaction Conditions: A Grignard reaction is employed, where the Grignard reagent is prepared from 4-dimethylaminobenzyl chloride and magnesium in anhydrous ether.
Formation of Intermediate: The Grignard reagent reacts with cyclopentanone to form an intermediate alcohol.
Purification: The intermediate is then purified through recrystallization or column chromatography to obtain the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Dimethylaminophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry:
- Utilized in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of trans-2-(4-Dimethylaminophenyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- trans-2-(4-Methylaminophenyl)cyclopentanol
- trans-2-(4-Ethylaminophenyl)cyclopentanol
- trans-2-(4-Diethylaminophenyl)cyclopentanol
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring. While trans-2-(4-Dimethylaminophenyl)cyclopentanol has dimethylamino groups, similar compounds may have methyl, ethyl, or diethylamino groups.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can also influence the compound’s biological activity and interactions with molecular targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-14(2)11-8-6-10(7-9-11)12-4-3-5-13(12)15/h6-9,12-13,15H,3-5H2,1-2H3 |
InChI Key |
QRLCUDVDCWDQLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCC2O |
Origin of Product |
United States |
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